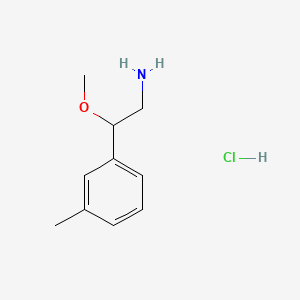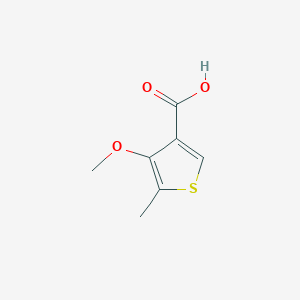
4-Methoxy-5-methylthiophene-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-5-methylthiophene-3-carboxylic acid is an organic compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-5-methylthiophene-3-carboxylic acid typically involves the functionalization of the thiophene ring. One common method is the methylation of thiophene followed by carboxylation. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 4-methoxy-5-methylthiophene-3-carboxylic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-5-methylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as conductive polymers.
Wirkmechanismus
The mechanism by which 4-methoxy-5-methylthiophene-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary based on the compound’s structure and the context of its use .
Vergleich Mit ähnlichen Verbindungen
- Thiophene-2-carboxylic acid
- 5-Methylthiophene-2-carboxylic acid
- 4-Methoxythiophene-2-carboxylic acid
Comparison: 4-Methoxy-5-methylthiophene-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the thiophene ring, which can influence its reactivity and properties.
Eigenschaften
Molekularformel |
C7H8O3S |
|---|---|
Molekulargewicht |
172.20 g/mol |
IUPAC-Name |
4-methoxy-5-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H8O3S/c1-4-6(10-2)5(3-11-4)7(8)9/h3H,1-2H3,(H,8,9) |
InChI-Schlüssel |
PAHHUDQDSZQVGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CS1)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



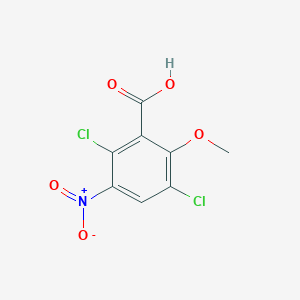

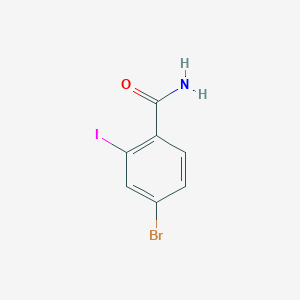
![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
![5-Methyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B13575429.png)
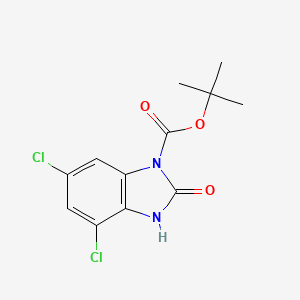
![ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)
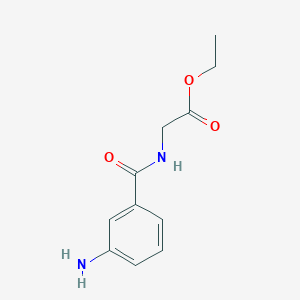

![(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-indol-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13575449.png)

![1-[2-(Pyrrolidin-1-yl)phenyl]piperazine](/img/structure/B13575455.png)
